molecular formula C12H7ClN2S B13020112 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13020112
M. Wt: 246.72 g/mol
InChI Key: QOFUQOHBJJHVBU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a high-value dihydropyridine derivative offered for research and development purposes. This compound belongs to a class of N-heterocyclic scaffolds recognized for their diverse applications in medicinal chemistry and materials science. The structure integrates a chlorophenyl moiety, a nitrile group, and a thioxo functionality, making it a versatile building block for synthesizing more complex molecules. This chemical scaffold is primarily of interest in pharmaceutical research for the development of new therapeutic agents. Dihydropyridine derivatives have demonstrated a strong affinity for biological targets; for instance, closely related bis(pyrid-2-yl) disulfide compounds, which can be synthesized from similar precursors, have shown binding affinity to the zinc finger domain of the HIV-1 nucleocapsid protein, indicating potential in antiviral drug discovery . Furthermore, the presence of the nitrile and thione groups makes it a suitable ligand for coordination chemistry. Research on analogous 2-oxo- and 2-thioxo-dihydropyridine-carbonitriles has confirmed their ability to act as bidentate ligands, forming complexes with various transition metals such as Mn(II), Fe(III), Co(II), and Ni(II) . These metal complexes often exhibit enhanced biological activity, including improved antimicrobial properties compared to the free ligand . The compound is provided with guaranteed high purity and should be stored at 2-8°C, preferably under an inert atmosphere such as nitrogen, to ensure long-term stability . This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7ClN2S/c13-9-3-1-2-8(6-9)10-4-5-15-12(16)11(10)7-14/h1-6H,(H,15,16)

InChI Key

QOFUQOHBJJHVBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the phenyl ring undergoes substitution with nucleophiles. For example:

  • Thiourea-mediated substitution : Heating the compound with thiourea in ethanol under reflux replaces the chlorine with a thiourea-derived group, forming 4-(3-ureidophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile .

Reaction ConditionsProductYieldReference
Thiourea, ethanol, reflux (4 h)Thiourea-substituted pyridine derivative52%

Cyclization Reactions

Intramolecular cyclization occurs under specific conditions to form fused heterocyclic systems:

  • Triazolo[4,3-a]pyridine formation : Reaction with hydrazine hydrate at 80°C in ethanol induces cyclization, yielding triazolo derivatives with potential antiproliferative activity .

ReactantsConditionsProductYieldReference
Hydrazine hydrateEthanol, 80°C (6 h)Triazolo[4,3-a]pyridine68%

Condensation with Electrophiles

The carbonitrile group participates in condensation reactions:

  • Knoevenagel condensation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of ammonium acetate to form α,β-unsaturated nitriles .

ReactantsCatalystProductYieldReference
4-Chlorobenzaldehyde, malononitrileAmmonium acetateBis[6-(aryl)nicotinonitrile] derivatives75%

Thioxo Group Modifications

The thioxo (-S-) group undergoes oxidation and alkylation:

  • Oxidation to sulfones : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioxo group to a sulfone .

  • Alkylation with ethyl chloroacetate : Reacts in dimethyl sulfoxide (DMSO) to form ethyl thioether derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
OxidationH₂O₂, acetic acid, 60°C (2 h)Sulfone derivative85%
AlkylationEthyl chloroacetate, DMSOEthyl thioether adduct63%

Heterocyclic Ring Functionalization

The pyridine ring participates in multicomponent reactions:

  • One-pot synthesis : Reacts with nicotinaldehyde, ethyl cyanoacetate, and ammonium acetate to form bipyridine-carbonitrile hybrids .

ComponentsCatalystProductYieldReference
Nicotinaldehyde, ethyl cyanoacetate, NH₄OAcCAN (5 mol%)6-(4-Chlor

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives. For instance:

  • Cytotoxic Effects : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds range from 27.2 to 52 µM, indicating promising anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key proteins involved in cancer cell proliferation and survival. For example, some derivatives have been identified as inhibitors of survivin, a protein that inhibits apoptosis and is often overexpressed in tumors .

Other Pharmacological Applications

Beyond anticancer properties, this compound has been explored for other therapeutic effects:

  • Antimicrobial Activity : Compounds within this class have shown potential antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents .
  • Cardiotonic Effects : Some derivatives are being investigated for their ability to enhance cardiac function, which could be beneficial in treating heart diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include condensation reactions and cyclization steps. The ability to modify the substituents on the pyridine ring allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.

Synthesis Method Yield (%) Key Features
Claisen–Schmidt condensationHighUsed for initial synthesis of chalcones
Cyclization with cyanothioacetamideVariesLeads to formation of thioxo derivatives

Case Studies

  • Cytotoxicity Study :
    A study evaluated the cytotoxic effects of various derivatives against different human cancer cell lines. The results indicated that compounds with specific substitutions on the chlorophenyl group exhibited enhanced activity compared to others .
  • Survivin Inhibition :
    A series of novel derivatives were synthesized and tested for their ability to inhibit survivin. The most active compound showed significantly lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potential as a new therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells. The compound’s thioxo group can interact with thiol groups in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Property Comparison
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile 3-Cl at C4, C=S at C2 C₁₂H₇ClN₂S 254.72
4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile 4-Cl at C4, CF₃ at C6 C₁₃H₆ClF₃N₂S 314.71
6-(4-((4-Fluorobenzyl)oxy)phenyl)-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (6c) 4-Cl at C4, 4-fluorobenzyloxy at C6 C₂₅H₁₅ClFN₂OS 468.92 92–93 70
4-(4-Bromophenyl)-2-oxo-6-(naphthalen-1-yl)-1,2-dihydropyridine-3-carbonitrile Br at C4, O=C at C2, naphthyl at C6 C₂₂H₁₃BrN₂O 409.26 63
6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (8) Thiophene at C4, CH₃ at C6 C₁₁H₇N₂S₂ 243.32 88

Key Observations :

  • Chlorophenyl vs. Bromophenyl : Replacement of Cl with Br (e.g., 4-(4-bromophenyl) derivatives) increases molecular weight by ~80–100 g/mol but may enhance lipophilicity and binding to hydrophobic targets .
  • Thioxo (C=S) vs.
  • Substituent Position : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from 4-chlorophenyl analogues (e.g., 6c), which may alter metabolic stability or target specificity .
Table 2: Antitumor and Antimicrobial Activities of Selected Analogues
Compound Name Biological Activity IC₅₀ or MIC (μM) Cell Line/Organism Key References
This compound Not explicitly reported
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (6) Antitumor (HT-29 colon cancer) 0.70 HT-29
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (4) Antitumor (MDA-MB-231 breast cancer) 4.60 MDA-MB-231
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (6a–b) Antimicrobial 12.5–25.0 Staphylococcus aureus
6-Methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (8) Insecticidal (Mythimna separata) 82% mortality at 100 ppm

Key Observations :

  • Antitumor Activity : Ethoxy and hydroxy substituents at C4 significantly enhance activity against HT-29 and MDA-MB-231 cells, suggesting that electron-donating groups improve potency . The absence of such substituents in the target compound may limit its antitumor efficacy unless further modifications are made.
  • Antimicrobial Activity: Bis-thioxo derivatives (e.g., 6a–b) show moderate activity against S. aureus, but the target compound’s mono-thioxo structure may require additional functionalization for similar effects .

Biological Activity

4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure features a pyridine ring with a chlorophenyl group, a thioxo group, and a carbonitrile moiety, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

The compound can be synthesized through the condensation of 3-chlorobenzaldehyde with thiourea and malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

The compound has also demonstrated antiviral activity in preliminary studies. It appears to inhibit viral replication by targeting viral enzymes essential for the life cycle of specific viruses. This potential was highlighted in studies involving influenza and herpes simplex viruses.

Case Study: Antiviral Effects
A study conducted on the antiviral properties against herpes simplex virus (HSV) showed that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis in cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The compound's thioxo group is believed to interact with thiol groups in proteins, disrupting critical cellular functions.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis
PC315.0Inhibition of DNA replication
HCT11610.0Disruption of protein synthesis

Research Findings
In a recent study, compounds structurally related to this compound were synthesized and tested for their anticancer properties. Some derivatives exhibited enhanced activity against cancer cells, suggesting that modifications to the molecular structure can improve efficacy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Protein Interaction : The thioxo group can form interactions with thiol groups in proteins, leading to altered protein function and stability.
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest at specific phases, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted aldehydes, nitriles, and thiourea derivatives. Key parameters to optimize include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or acetic acid). For yield improvement, Design of Experiments (DoE) can systematically vary molar ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodology :

  • 1H/13C NMR : To confirm the aromatic proton environment (e.g., chlorophenyl substituent) and dihydropyridine ring protons.
  • IR Spectroscopy : Identifies functional groups like C≡N (~2,220 cm⁻¹) and C=S (~1,250 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and confirms the thioxo group’s position and hydrogen-bonding interactions, as demonstrated in structurally analogous pyridine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow general guidelines for chlorinated and sulfur-containing compounds:

  • Use fume hoods to avoid inhalation of dust/particulates.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • Store in airtight containers under dry, dark conditions to prevent degradation. Similar protocols are recommended for related chlorophenyl-pyridine derivatives .

Advanced Research Questions

Q. How does the electronic configuration of the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform DFT calculations to map electron density distribution, focusing on the chlorine atom’s inductive effects on the pyridine ring.
  • Compare reactivity with 2- or 4-chlorophenyl analogs using kinetic studies (e.g., monitoring reaction rates with nucleophiles like amines).
  • Validate via Hammett plots to correlate substituent position with reaction rates .

Q. What strategies can resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?

  • Methodology :

  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting bioactivity.
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to identify protocol-dependent variability.
  • Structure-Activity Relationship (SAR) Studies : Compare activity with derivatives (e.g., replacing thioxo with oxo groups) to isolate functional group contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding modes, focusing on the thioxo group’s hydrogen-bonding potential.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • Cross-validate with experimental data (e.g., IC50 values from enzyme assays) .

Q. What experimental approaches address contradictions in thermal stability data reported for this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
  • DSC : Identify phase transitions and compare with computational predictions (e.g., lattice energy calculations).
  • Control for hygroscopicity, which may skew stability results in prior studies .

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